N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is a complex organic compound that falls under the category of benzimidazole derivatives. These compounds are notable for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound discussed here combines a benzimidazole moiety with a pyridine and a benzenesulfonamide group, positioning it as a potential candidate for various pharmaceutical applications.
This compound can be classified as a sulfonamide due to the presence of the benzenesulfonamide functional group, which is known for its antibacterial properties. The incorporation of a pyridine and benzimidazole structure enhances its potential for biological activity, making it an interesting subject for medicinal chemistry research. The synthesis and characterization of similar compounds have been documented in various academic studies, highlighting their significance in drug development .
The synthesis of N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide typically involves multi-step reactions that may include condensation, cyclization, and functional group transformations.
The detailed reaction mechanisms often involve nucleophilic attacks and elimination steps that are characteristic of aromatic substitution reactions .
The molecular formula for N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is , with a molecular weight of approximately 313.37 g/mol.
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is involved in several chemical reactions that highlight its reactivity:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study .
The mechanism of action for N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide is primarily linked to its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant antimicrobial activity by disrupting cellular processes in pathogens .
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide exhibits several important physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide valuable data on functional groups and molecular integrity .
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide has potential applications in various scientific fields:
The ongoing research into similar compounds suggests promising avenues for therapeutic applications, particularly in treating infections or inflammatory diseases .
The molecular architecture of benzimidazole confers distinctive advantages for drug design:
Planar Conformation and Aromatic Character: The fused bicyclic system exhibits near-perfect planarity, facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets. This geometric feature enables deep penetration into hydrophobic protein domains inaccessible to non-aromatic scaffolds. The delocalized electron system across the heterocycle further enhances these interactions, contributing to binding affinities typically 3-5 times greater than comparable monocyclic structures .
Dual Hydrogen Bonding Capability: Benzimidazole functions as both hydrogen bond donor (N-H) and acceptor (imidazole nitrogen), creating versatile recognition patterns with biological targets. This bifunctional character allows simultaneous interaction with complementary residues in binding sites, significantly enhancing binding specificity. Comparative studies indicate benzimidazole derivatives exhibit 2-3 times stronger hydrogen bonding capacity than analogous benzoxazole or benzothiazole derivatives .
Electron-Donating/Withdrawing Tolerance: Substituents at the N1, C2, C5, and C6 positions profoundly modulate electronic distribution without disrupting core aromaticity. This tunability enables precise optimization of binding interactions and physicochemical properties. Electron-donating groups at C5 enhance π-stacking capability, while electron-withdrawing substituents increase hydrogen bond acceptor strength at N3 .
Table 1: Fundamental Molecular Properties of the Benzimidazole Scaffold
| Property | Value/Range | Biological Significance |
|---|---|---|
| pKa (N-H) | 5.5-6.5 | Optimal ionization state for target binding at physiological pH |
| Dipole Moment | 3.5-4.5 Debye | Enhanced binding polarity for polar enzyme active sites |
| π-Stacking Energy | -10 to -15 kcal/mol | Strong binding to aromatic residues in protein binding pockets |
| Log P (unsubstituted) | 1.8-2.3 | Balanced hydrophobicity for membrane permeability and aqueous solubility |
N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide (PubChem CID: 53370749) integrates complementary pharmacophores into a unified chemical architecture with demonstrated polypharmacological potential [1]. The compound features:
Molecular Hybridization: Strategic fusion of pyridinylbenzimidazole (electron-rich heterocycle) with benzenesulfonamide (targeted binding module) creates a multifunctional agent. This conjugation yields a molecule with molecular weight 342.40 g/mol and formula C₁₈H₁₄N₄O₂S, maintaining compliance with drug-likeness parameters while enabling diverse target engagement [1] .
Dual Targeting Capability: The pyridinyl moiety exhibits high affinity for kinases through hinge region binding, while the sulfonamide group targets carbonic anhydrases via zinc coordination. This dual-target engagement profile positions the compound as a promising candidate for diseases requiring pathway modulation, particularly in oncology where kinase-carbon anhydrase crosstalk influences metastasis and angiogenesis [4] [8].
Structural Analog Activity Profiles: Structurally related compounds demonstrate significant therapeutic potential. N-(2-Pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide exhibits established anticancer properties through kinase inhibition . Similarly, benzenesulfonamide-indole derivatives show potent carbonic anhydrase IX/XII inhibition with selectivity indices >100 against hypoxic cancer cells [4]. These analogs validate the target combination approach embodied in N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide.
Table 2: Key Structural Features and Their Biological Implications
| Structural Element | Molecular Properties | Therapeutic Targeting Implications |
|---|---|---|
| Benzimidazole Core | Planar heterocycle, H-bond donor/acceptor | DNA intercalation, kinase hinge binding, topoisomerase inhibition |
| Pyridin-3-yl Substituent | Basic nitrogen (pKa ~4.5), π-deficient ring | Kinase inhibition via hinge region binding, metal coordination in metalloenzymes |
| Benzenesulfonamide Moiety | Sulfonamide (pKa ~10.2), tetrahedral sulfur | Carbonic anhydrase inhibition via zinc coordination, tyrosine kinase allosteric modulation |
| C5 Linkage Position | Para-orientation on benzimidazole | Optimal spatial arrangement for simultaneous target engagement without steric clash |
The molecular integration strategy underlying N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide addresses fundamental limitations in single-target agents through synergistic design:
Electronic Complementarity: The electron-deficient pyridine ring (π-acceptor) and electron-rich benzimidazole system (π-donor) create intramolecular charge transfer complexes that enhance binding to polarized enzyme pockets. This electronic asymmetry improves discrimination between structurally similar ATP-binding sites, increasing kinase selectivity by 2-4 fold compared to symmetric inhibitors [8]. The sulfonamide group further contributes to this polarization, with its strong electron-withdrawing effect modulating the electron density across the entire conjugated system.
Conformational Restriction: Direct linkage of the sulfonamide to the benzimidazole C5 position limits bond rotation, reducing entropic penalty upon target binding. This semi-rigid configuration pre-organizes the molecule for optimal interactions with both kinase domains and carbonic anhydrase active sites. Molecular dynamics simulations indicate a 40-60% reduction in conformational energy penalty compared to flexible analogs .
Enhanced Solubility-Permeability Balance: The sulfonamide moiety introduces hydrophilic character (log P reduction of 0.8-1.2 units) without compromising membrane traversal capability, addressing a critical limitation of unsubstituted benzimidazoles. This balanced hydrophilicity-lipophilicity profile (calculated log P ≈ 2.5) facilitates oral bioavailability while maintaining intracellular accumulation .
Synergistic Binding Geometries: Molecular modeling reveals the compound adopts a folded conformation where the pyridine nitrogen and sulfonamide oxygen atoms align at optimal distances (3.8-4.2Å) for simultaneous coordination with kinase hinge region residues and carbonic anhydrase zinc ions. This geometric complementarity enables dual enzyme inhibition that disrupts compensatory pathway activation—a common resistance mechanism in mono-targeted therapies [4] [8].
Table 3: Hydrogen Bonding Capacity Across the Hybrid Structure
| Pharmacophoric Element | H-Bond Donors | H-Bond Acceptors | Total H-Bond Count | Binding Energy Contribution (kcal/mol) |
|---|---|---|---|---|
| Benzimidazole Core | 1 (N-H) | 2 (N) | 3 | -4.2 to -6.8 |
| Pyridin-3-yl Group | 0 | 1 (N) | 1 | -2.5 to -3.8 |
| Benzenesulfonamide | 2 (N-H) | 3 (O=S=O) | 5 | -7.8 to -12.4 |
| Hybrid Compound | 3 | 6 | 9 | -14.5 to -23.0 |
The strategic hybridization exemplified by N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzenesulfonamide represents a rational approach to overcoming the efficacy limitations of single-target agents. By integrating complementary pharmacophores with orthogonal target affinities within a conformationally optimized scaffold, this compound class achieves enhanced therapeutic potential through multi-target engagement while maintaining favorable drug-like properties [1] [4]. The design effectively balances molecular complexity against bioavailability requirements, positioning these hybrids as promising candidates for further development against complex disease phenotypes.
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: